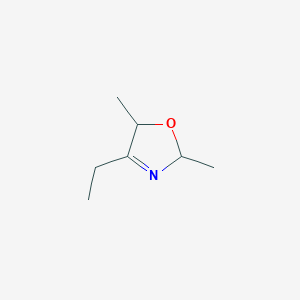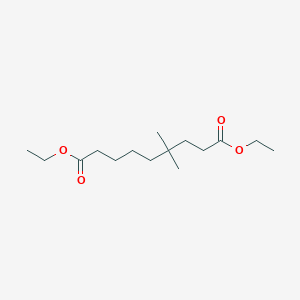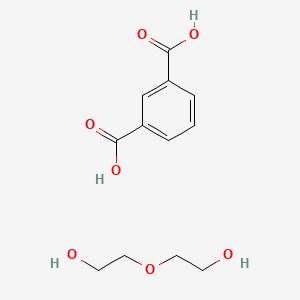
1,3,6-Trioxocane, 2-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Trioxocane, 2-methyl-2-phenyl- is an organic compound with the molecular formula C10H12O3 It is a cyclic ether with a unique structure that includes three oxygen atoms in a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trioxocane, 2-methyl-2-phenyl- typically involves the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the cyclic ether. The process can be summarized as follows:
Reactants: Diethylene glycol, formaldehyde
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
Industrial production of 1,3,6-Trioxocane, 2-methyl-2-phenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,3,6-Trioxocane, 2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1,3,6-Trioxocane, 2-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its cyclic ether structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 1,3,6-Trioxocane, 2-methyl-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response and signal transduction.
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 2-methyl-2-phenyl-: Another cyclic ether with a five-membered ring.
2-Methylene-1,3,6-trioxocane: A structurally related compound with a methylene group.
Uniqueness
1,3,6-Trioxocane, 2-methyl-2-phenyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered counterparts. This uniqueness makes it valuable for specific applications where stability and reactivity are crucial.
属性
CAS 编号 |
61212-00-8 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-methyl-2-phenyl-1,3,6-trioxocane |
InChI |
InChI=1S/C12H16O3/c1-12(11-5-3-2-4-6-11)14-9-7-13-8-10-15-12/h2-6H,7-10H2,1H3 |
InChI 键 |
KOJFHLCAFWAURT-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCOCCO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)


![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)



![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)


![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
